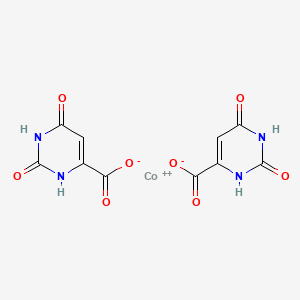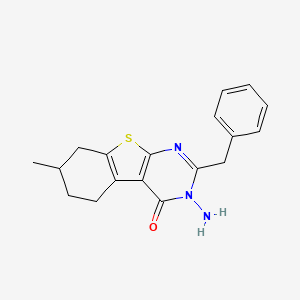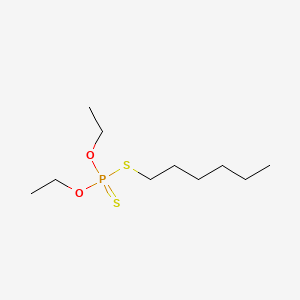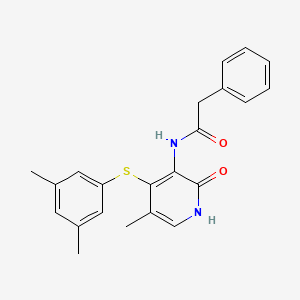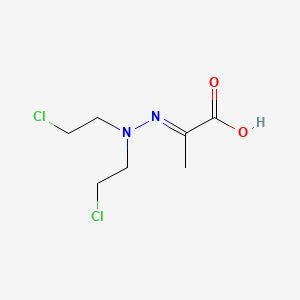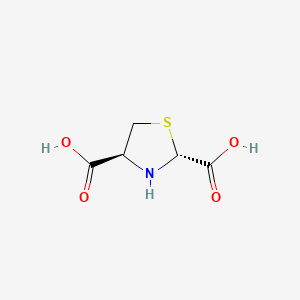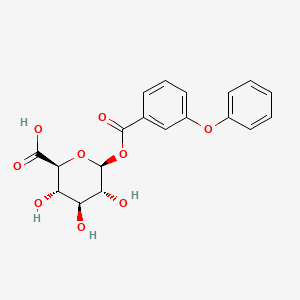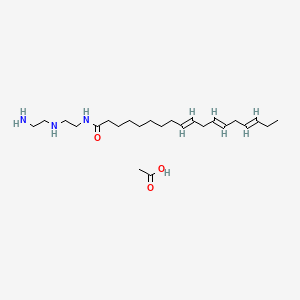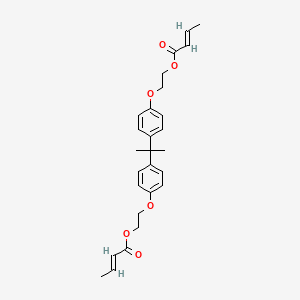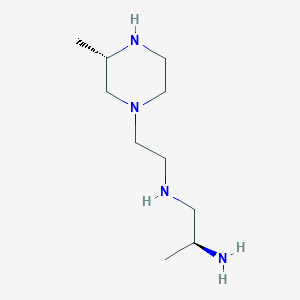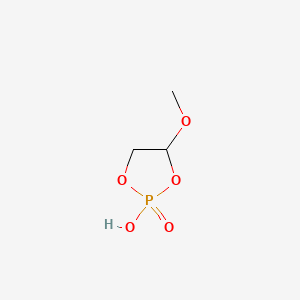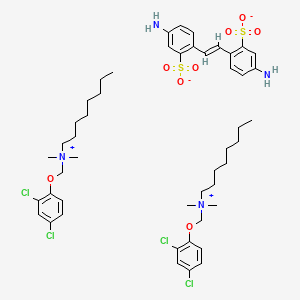
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4'-diaminostilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinct characteristics.
Preparation Methods
The synthesis of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate involves multiple steps. The synthetic route typically includes the reaction of 2,4-dichlorophenol with formaldehyde and dimethyloctylamine to form the intermediate compound. This intermediate is then reacted with 4,4’-diaminostilbene-2,2’-disulphonic acid under controlled conditions to yield the final product .
Chemical Reactions Analysis
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate can be compared with other similar compounds such as:
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate: This compound shares a similar structure but differs in the substituents on the phenoxy groups.
Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate: Another similar compound with variations in the alkyl chain length and functional groups.
The uniqueness of Bis(((2,4-dichlorophenoxy)methyl)dimethyloctylammonium) 4,4’-diaminostilbene-2,2’-disulphonate lies in its specific combination of functional groups and its resulting chemical properties .
Properties
CAS No. |
93840-59-6 |
|---|---|
Molecular Formula |
C48H68Cl4N4O8S2 |
Molecular Weight |
1035.0 g/mol |
IUPAC Name |
5-amino-2-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium |
InChI |
InChI=1S/2C17H28Cl2NO.C14H14N2O6S2/c2*1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h2*10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q2*+1;/p-2/b;;2-1+ |
InChI Key |
MDEZLGZRBQJCEK-WXXKFALUSA-L |
Isomeric SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


